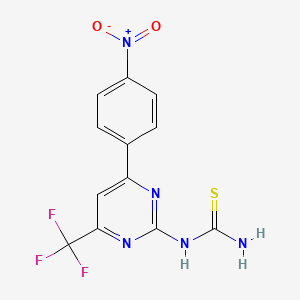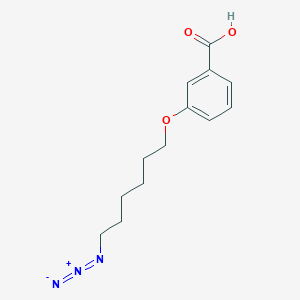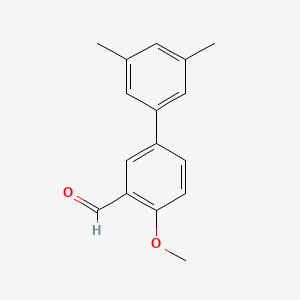![molecular formula C22H32N2O11 B13723795 (2,5-dioxopyrrolidin-1-yl) 5-[2-[2-[5-(2,5-dioxopyrrolidin-1-yl)oxy-5-oxopentoxy]ethoxy]ethoxy]pentanoate](/img/structure/B13723795.png)
(2,5-dioxopyrrolidin-1-yl) 5-[2-[2-[5-(2,5-dioxopyrrolidin-1-yl)oxy-5-oxopentoxy]ethoxy]ethoxy]pentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,5-dioxopyrrolidin-1-yl) 5-[2-[2-[5-(2,5-dioxopyrrolidin-1-yl)oxy-5-oxopentoxy]ethoxy]ethoxy]pentanoate is a complex organic compound known for its unique structure and versatile applications. This compound is characterized by the presence of multiple 2,5-dioxopyrrolidin-1-yl groups, which contribute to its reactivity and functionality in various chemical and biological processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-dioxopyrrolidin-1-yl) 5-[2-[2-[5-(2,5-dioxopyrrolidin-1-yl)oxy-5-oxopentoxy]ethoxy]ethoxy]pentanoate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the 2,5-dioxopyrrolidin-1-yl groups and their subsequent attachment to the pentanoate backbone through esterification reactions. Common reagents used in these reactions include dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS), which facilitate the formation of ester bonds under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing automated reactors and continuous flow systems to ensure consistent product quality. The use of high-purity reagents and stringent reaction controls are essential to minimize impurities and achieve the desired product specifications .
Análisis De Reacciones Químicas
Types of Reactions
(2,5-dioxopyrrolidin-1-yl) 5-[2-[2-[5-(2,5-dioxopyrrolidin-1-yl)oxy-5-oxopentoxy]ethoxy]ethoxy]pentanoate undergoes various chemical reactions, including:
Esterification: Formation of ester bonds with alcohols.
Hydrolysis: Breakdown of ester bonds in the presence of water or acids/bases.
Substitution: Replacement of functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and nucleophiles. For example, hydrolysis reactions may involve hydrochloric acid or sodium hydroxide, while substitution reactions may use nucleophiles such as amines or thiols .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, hydrolysis of the ester bonds results in the formation of carboxylic acids and alcohols, while substitution reactions yield various substituted derivatives .
Aplicaciones Científicas De Investigación
(2,5-dioxopyrrolidin-1-yl) 5-[2-[2-[5-(2,5-dioxopyrrolidin-1-yl)oxy-5-oxopentoxy]ethoxy]ethoxy]pentanoate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules, such as proteins and nucleic acids, for studying their functions and interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2,5-dioxopyrrolidin-1-yl) 5-[2-[2-[5-(2,5-dioxopyrrolidin-1-yl)oxy-5-oxopentoxy]ethoxy]ethoxy]pentanoate involves its ability to form stable ester bonds with various functional groups. This reactivity allows it to modify biomolecules and other substrates, thereby altering their properties and functions. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dioxopyrrolidin-1-yl acrylate: Known for its use as a protein crosslinker.
2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy)ethoxy)propanoate: Utilized in similar applications but with different structural features.
Uniqueness
(2,5-dioxopyrrolidin-1-yl) 5-[2-[2-[5-(2,5-dioxopyrrolidin-1-yl)oxy-5-oxopentoxy]ethoxy]ethoxy]pentanoate stands out due to its multiple 2,5-dioxopyrrolidin-1-yl groups, which enhance its reactivity and versatility. This unique structure allows for a broader range of applications and more efficient modification of target molecules compared to similar compounds .
Propiedades
Fórmula molecular |
C22H32N2O11 |
|---|---|
Peso molecular |
500.5 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) 5-[2-[2-[5-(2,5-dioxopyrrolidin-1-yl)oxy-5-oxopentoxy]ethoxy]ethoxy]pentanoate |
InChI |
InChI=1S/C22H32N2O11/c25-17-7-8-18(26)23(17)34-21(29)5-1-3-11-31-13-15-33-16-14-32-12-4-2-6-22(30)35-24-19(27)9-10-20(24)28/h1-16H2 |
Clave InChI |
GSQYLZPBHHAWEG-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1=O)OC(=O)CCCCOCCOCCOCCCCC(=O)ON2C(=O)CCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[(4aR,6R,7R,7aR)-6-(6-amino-9H-purin-9-yl)-2-hydroxy-2-oxo-hexahydro-2lambda-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl]oxy}-4-oxobutanoic acid](/img/structure/B13723719.png)

![4-[1-(3-Fluoro-benzyl)-1H-pyrazol-4-yl]-benzaldehyde](/img/structure/B13723729.png)
![2-Amino-6,8-dibromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13723733.png)


![2-Isobutoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester](/img/structure/B13723763.png)
![1-[2-(3-Chlorophenyl)-ethyl]-1H-pyrazol-4-ol](/img/structure/B13723768.png)


![4-amino-N'-[(1Z)-1-(2,4-dimethoxyphenyl)ethylidene]benzohydrazide](/img/structure/B13723796.png)



